Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized using the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions in ethanol . For example, a mixture of substituted aldehyde, ethyl acetoacetate, and urea in ethanol is treated with a few drops of concentrated hydrochloric acid and heated to reflux for several hours .
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones can be optimized using green chemistry approaches. One such method involves the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for efficient and cost-effective production under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, the compound can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also belongs to the dihydropyrimidinone class and exhibits similar biological activities.
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with a similar structure and biological properties.
Uniqueness
Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the NF-kB pathway and reduce apoptosis markers makes it particularly valuable in neuroprotective and anti-inflammatory research .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-9(11)13)8(12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IAPCSXQWRPRTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=NC1=O)C(=O)OCC |
Origin of Product |
United States |
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